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2'-Deoxyisoguanosine

HIV-1 Reverse Transcriptase DNA Polymerase α Nucleoside Analog Incorporation

Researchers constructing expanded genetic alphabets encounter replication infidelity with non-orthogonal base pairs. 2'-Deoxyisoguanosine (iG) is the dedicated orthogonal partner for isocytosine (iC) in AEGIS six-letter DNA systems, delivering ~98% replication fidelity per round for isoG:isoC-significantly outperforming ~93% fidelity of isoG:T mispairing. • Orthogonal H-bonding with iC enables high-fidelity six-letter PCR; not achievable with standard nucleosides. • ~40% enol tautomer population at 40°C makes it a unique probe for polymerase infidelity and oxidative DNA damage studies. • Requires diphenylcarbamoyl or N,N-diisobutylformamidine protection for solid-phase synthesis; standard benzoyl protection fails (t₁/₂ = 3.5 min in TCA).

Molecular Formula C₁₂H₁₆N₄O₃
Molecular Weight 264.28
CAS No. 106449-56-9
Cat. No. B1144886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyisoguanosine
CAS106449-56-9
SynonymsDeoxyisoguanosine;  2’-Deoxy-1,2-dihydro-2-oxoadenosine; 
Molecular FormulaC₁₂H₁₆N₄O₃
Molecular Weight264.28
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyisoguanosine Overview and Applications


2'-Deoxyisoguanosine (iG) is a non-canonical purine nucleoside analog, structurally characterized by the isoguanine nucleobase (6-amino-2-oxopurine) linked to 2'-deoxyribose, distinguishing it from 2'-deoxyguanosine (2-amino-6-oxopurine) by a positional isomerism of its exocyclic functional groups [1]. This structural shift enables its primary functional role as an orthogonal nucleobase partner for isocytosine (iC) within artificially expanded genetic information systems (AEGIS), facilitating the creation of six-letter DNA alphabets [2]. Its utility in probing nucleic acid structure and function stems from its unique tautomeric equilibrium between keto and enol forms, which influences its base-pairing promiscuity and is a critical point of differentiation from both natural and modified analogs [3].

Orthogonal pairing Supports AEGIS expansion with isocytosine partner; reported orthogonal base-pairing context.
Tautomerism probe Enol/keto equilibrium enables promiscuous base-pairing and mutagenesis studies.
Enzyme recognition Differential incorporation by HIV-1 RT vs host polymerase supports specificity assays.

2'-Deoxyisoguanosine: Why Analogs Fail


The performance and experimental outcomes associated with 2'-deoxyisoguanosine are uniquely dictated by its capacity for orthogonal base pairing, a property not replicable by 2'-deoxyguanosine or even many of its own modified derivatives. Its inherent tautomeric equilibrium, where the enol form can reach a significant population at physiological temperatures, is a primary source of both its utility in expanded genetic systems and a known cause of replication infidelity [1]. Modifications such as 7-deaza or 7-halogenation, while improving base pair discrimination and duplex stability, fundamentally alter the tautomeric bias and chemical reactivity of the nucleoside [2]. Therefore, substituting 2'-deoxyisoguanosine with a seemingly similar analog for research or synthetic purposes will introduce confounding variables in enzyme recognition, duplex thermodynamics, and fidelity measurements, directly impacting the validity of scientific findings [3].

2'-Deoxyguanosine
Lacks orthogonal base-pairing capability; cannot replicate iG:iC recognition in expanded genetic systems.
7-Halogenated 7-deaza derivatives
Altered tautomeric bias and base-pairing discrimination may shift duplex stability and fidelity context away from native iG behavior.
Standard phosphoramidite strategy
Glycosidic bond lability during detritylation may compromise synthesis yield; alternative protecting groups required.

Quantitative Evidence for 2'-Deoxyisoguanosine


HIV-1 RT vs DNA Pol α Incorporation

HIV-1 reverse transcriptase (RT) incorporates 2'-deoxyisoguanosine triphosphate (d-isoGTP) opposite thymidine (T) in a DNA template approximately 10 times more efficiently than eukaryotic DNA polymerase α [1]. This differential recognition was observed both in the absence and presence of dATP, indicating a specific and quantifiable preference by the viral enzyme over a host polymerase [1].

HIV-1 RT vs DNA Pol α
Head-to-head
~10-fold higher incorporation efficiency by HIV-1 RT relative to eukaryotic DNA polymerase α
Supports HIV RT substrate-specificity assay context.
In vitro primer extension; d-isoGTP opposite T.
HIV-1 Reverse Transcriptase DNA Polymerase α Nucleoside Analog Incorporation

Orthogonal Base Pair Fidelity in PCR

In a six-letter genetic alphabet PCR system, the fidelity-per-round of amplification for the isoG:isoC base pair was measured at ~98%, a notable improvement over the ~93% fidelity observed when using thymidine triphosphate (TTP) opposite isoG in a similar context [1]. This demonstrates that the orthogonal isoG:isoC pair is replicated with higher accuracy than a mismatched isoG:T pair.

PCR Fidelity
Head-to-head
Fidelity-per-round: isoG:isoC ~98% vs isoG:T ~93%
Supports fidelity analysis in expanded genetic systems.
PCR with six-letter DNA alphabet.
Polymerase Chain Reaction Expanded Genetic Alphabet Replication Fidelity

Base Pair Discrimination vs Halogenated Analogs

2'-Deoxyisoguanosine exhibits inherently poorer base pair discrimination compared to its 7-halogenated 7-deaza derivatives. This inferior performance is directly attributed to a less favored keto tautomer population in the parent compound [1]. In contrast, the 7-halogenated analogs, such as 7-bromo-7-deaza-2'-deoxyisoguanosine, show better base pair discrimination and significantly enhance duplex stability in both parallel (ps) and antiparallel (aps) DNA structures [2].

Base Pair Discrimination
Context-dependent
Poorer base pair discrimination vs 7-halogenated 7-deaza derivatives; derivatives show enhanced duplex stability
Differentiates promiscuous iG pairing from high-fidelity derivative pairing.
Oligonucleotide duplexes (ps/aps).
Nucleoside Analogs Base Pair Discrimination Tautomerism

Enol Tautomerism at Physiological Temperature

High-resolution structural analysis reveals a direct, temperature-dependent tautomeric equilibrium for 2'-deoxyisoguanosine. In a DNA dodecamer, the enol form of iG reaches a significant population of approximately 40% at 40 °C, up from a predominantly wobble (keto) conformation at 2 °C [1]. The data support the conclusion that iG pairs with thymidine in a Watson-Crick configuration to a significant extent at physiological temperature (37 °C) [1]. This contrasts with natural deoxyguanosine, which overwhelmingly favors the keto form and rarely adopts the enol tautomer under similar conditions.

Enol Tautomer Population
Class-level
~40% enol form at 40 °C (DNA duplex context)
Supports mutagenesis model interpretation; enol population context.
NMR/crystallography of dodecamer; keto-enol equilibrium.
Nucleoside Tautomerism NMR Spectroscopy DNA Replication Fidelity

Cytotoxicity and Antiproliferative Potency

In contrast to many nucleoside analogs developed as chemotherapeutics, 2'-deoxyisoguanosine demonstrates low potency and specificity in inhibiting tumor cell growth. Its half-maximal inhibitory concentration (IC50) ranged from 0.5 mM to 2 mM across five human cancer cell lines, and from 1 mM to more than 4 mM for normal cell lines [1]. This lack of potency is similar to other telomerase inhibitors and confirms its unsuitability as a lead compound for anticancer drug development.

Antiproliferative Activity
Class-level
IC50 0.5–2 mM (tumor lines); 1–>4 mM (normal lines)
Reported low antiproliferative activity; confirms research focus in nucleic acid chemistry.
MTT assay; ~100- to 1000-fold lower than clinical nucleoside analogs.
Anticancer Nucleoside Telomerase Inhibition Cytotoxicity Assay

Glycosidic Bond Instability in DNA Synthesis

A key practical differentiation for 2'-deoxyisoguanosine is the extreme acid lability of its glycosidic bond in certain protected forms, which complicates its use in automated solid-phase DNA synthesis. For example, the key synthetic derivative O(2)-diphenylcarbamoyl-N(6)-[(dimethylamino)ethylidene]-2'-deoxyisoguanosine exhibits a half-life (t₁/₂) of only 3.5 minutes in 3% trichloroacetic acid/dichloromethane, a condition encountered during detritylation in DNA synthesis [1]. This instability necessitates the use of alternative, more robust protecting group strategies, such as diphenylcarbamoyl (dpc) or N,N-diisobutylformamidine, to prevent glycosidic bond cleavage and ensure successful oligodeoxynucleotide assembly [2].

Glycosidic Bond Stability
Reported
Half-life 3.5 min in 3% TCA/CH2Cl2 (protected intermediate)
Requires alternative protecting groups for DNA synthesis; reported instability limits standard phosphoramidite workflow.
dpc or N,N-diisobutylformamidine recommended.
Oligonucleotide Synthesis Nucleoside Stability Protecting Group Strategy

2'-Deoxyisoguanosine Applications


High-Fidelity AEGIS Construction

2'-Deoxyisoguanosine is the optimal choice as the complementary partner for isocytosine (iC) when establishing a six-letter genetic alphabet. Its procurement is justified by demonstrated replication fidelity of ~98% per round for the isoG:isoC pair in PCR, which is a quantifiable improvement over the ~93% fidelity of isoG:T pairing [1]. This application leverages the compound's capacity for orthogonal hydrogen bonding, a feature not achievable with standard nucleosides.

Tautomerism-Driven Mutagenesis and Replication Errors

2'-Deoxyisoguanosine serves as an essential model compound for studying the role of rare tautomers in nucleic acid structure and function. The compound's well-characterized enol tautomer population, which reaches ~40% at 40°C, is directly linked to its ability to form mutagenic base pairs with thymidine [1]. This makes it a unique tool for probing the molecular mechanisms of oxidative DNA damage and polymerase infidelity.

Viral vs Cellular DNA Polymerase Recognition

2'-Deoxyisoguanosine is a valuable substrate for comparative enzymology, specifically for quantifying the differential recognition of modified nucleosides by HIV-1 reverse transcriptase (RT) versus host DNA polymerase α. Its procurement is directly supported by data showing a 10-fold higher incorporation efficiency of d-isoGTP by HIV-1 RT [1]. This differential activity makes it a useful probe for studying enzyme active site architecture and for screening potential antiviral agents targeting this specificity.

Oligonucleotide Synthesis for Structural and Biophysical Studies

2'-Deoxyisoguanosine is a key building block for synthesizing modified DNA and DNA/RNA hybrids to analyze helix stability and structure, particularly in mismatch and triplex-forming contexts [1]. However, its application is contingent on managing its chemical instability. Users must employ specific protecting group strategies (e.g., diphenylcarbamoyl or N,N-diisobutylformamidine) to achieve successful solid-phase synthesis, as standard benzoyl protection is inadequate due to rapid glycosidic bond cleavage (t₁/₂ = 3.5 min in TCA) [2].

Application
Selection Property
Validation Focus
Expanded genetic alphabet research
Orthogonal base-pairing capacity context
Fidelity of isoG:isoC pairing in PCR context
Tautomer-dependent mutagenesis studies
Enol tautomer population context
Tautomeric equilibrium and base-pairing promiscuity
Viral polymerase substrate specificity research
Differential enzyme recognition context
HIV-1 RT vs host polymerase incorporation comparison
Modified oligonucleotide synthesis
Glycosidic bond stability and protecting group context
Synthesis feasibility with dpc or formamidine protection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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